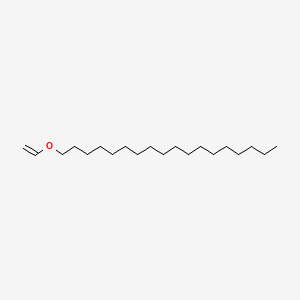
Octadecyl vinyl ether
Descripción general
Descripción
Octadecyl vinyl ether (OVE) is an alkyl vinyl ether that is a versatile and stable organic compound. It is used in a wide range of applications, from industrial processes to laboratory experiments. OVE is a colorless, low viscosity liquid that is insoluble in water, but soluble in most organic solvents. It has a molecular weight of 216.4g/mol and a boiling point of 178°C. OVE is a non-toxic and non-flammable compound that is also biodegradable.
Aplicaciones Científicas De Investigación
Polymerization and Material Properties
- Gamma-Irradiated Polymerization : Octadecyl vinyl ether has been used in studies to understand the polymerization process when exposed to gamma radiation. This research found specific constants related to the molecular weight and viscosity of the resulting polymers, which are significant in understanding the behavior of these materials under radiation exposure (Fee, Port, & Witnauer, 1958).
- Solid-State Photopolymerization : The solid-state photopolymerization of this compound demonstrates unusual improvements when mixed with normal alcohols, suggesting potential applications in creating more efficient polymerization processes in solid states (Yao, Wang, Nie, & He, 2019).
Copolymer Synthesis and Physical Network Properties
- Amphiphilic Block and Random Copolymers : By using living cationic polymerization, this compound can be synthesized into copolymers that form physical gels in aqueous solutions. These have diverse viscoelastic properties and potential applications in materials science (Yoshida, Seno, Kanaoka, & Aoshima, 2005).
Application in Photopolymerization and Material Stability
- UV-Initiated Polymerization : Studies have explored the UV-initiated solid-state polymerization of this compound, highlighting its quick polymerization and potential in creating materials with ordered structures and minimal volume shrinkage (Wang, Jian, Nie, & He, 2013).
Sensor and Detection Applications
- Fluorescent Sensor for Phenols : this compound derivatives have been used to develop fluorescent sensors for detecting phenols in aqueous solutions. This highlights its potential use in environmental monitoring and analytical chemistry (Chan, Lee, Lam, & Wang, 1997).
Diverse Applications in Material Science
- New Polymer Structures : this compound is integral in the creation of new polymer structures, particularly in the formation of amphiphilic ABA-type block copolymers. These polymers exhibit unique behaviors such as temperature-dependent emulsification properties (Goethals, Reyntjens, Zhang, Verdonck, & Loontjens, 2000).
Mecanismo De Acción
Target of Action
Octadecyl vinyl ether, also known as Vinyl octadecyl ether, is a chemical compound with the linear formula CH3(CH2)17OCH=CH2 It is known to be used as a monomer for high-performance polymers .
Mode of Action
It is known that vinyl ethers, in general, are highly reactive and can participate in various chemical reactions, including polymerization .
Biochemical Pathways
It is known that vinyl ethers can be used in the synthesis of aroma and agrochemicals, indicating that they may interact with biochemical pathways related to these applications .
Result of Action
It is known that vinyl ethers can be used as cross-linkers in specialty polymer synthesis , which could result in changes to the physical and chemical properties of the materials in which they are incorporated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymerization of vinyl ethers can be influenced by factors such as temperature, light, and the presence of initiators . Furthermore, the stability of the resulting polymers can be affected by factors such as heat, light, and chemical exposure.
Propiedades
IUPAC Name |
1-ethenoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDJWUCRAPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-96-7 | |
| Record name | Poly(octadecyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061305 | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
930-02-9, 9003-96-7 | |
| Record name | Octadecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl octadecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)octadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octadecyl vinyl ether?
A1: The molecular formula of this compound is C20H40O, and its molecular weight is 296.53 g/mol.
Q2: How does the molecular arrangement of ODVE influence its polymerization?
A: ODVE exhibits polymorphism, meaning it can exist in different crystalline forms. Research has shown that the specific crystalline form of ODVE significantly impacts its polymerization behavior during gamma-ray irradiation. For instance, the sub α form demonstrates higher polymerizability than the α or β forms. []
Q3: Can this compound be used in emulsion polymerization?
A: While ODVE itself doesn't readily copolymerize in emulsion polymerization, its hydrolysis product, 1-octadecanol, acts as a coemulsifier, resulting in highly viscous latexes. []
Q4: How does the presence of this compound impact the thermal properties of copolymers?
A: Incorporating ODVE into copolymers can influence their thermal stability. For instance, copolymers of ethyl 4-maleimidobenzoate with isobutyl vinyl ether or isooctyl vinyl ether, showed greater thermal stability compared to those incorporating ODVE. []
Q5: Can this compound be used in the preparation of catalysts?
A: ODVE can be used to create cationic polymer latexes that serve as supports for catalysts. For example, a manganese(III) porphyrin catalyst immobilized on these latexes effectively catalyzes alkene oxidations using sodium hypochlorite or potassium peroxymonosulfate. Notably, these latex-supported catalysts exhibit higher activity compared to their counterparts in solution. []
Q6: What are the applications of ODVE in synthesizing shape-memory materials?
A: ODVE plays a crucial role in developing shape-memory materials. Polymer networks incorporating crystallizable poly(this compound) segments, synthesized through free radical copolymerization with butyl acrylate, exhibit shape memory effects. The crystallizable nature of the polyODVE segments contributes to the material's ability to recover its original shape after deformation. []
Q7: How is ODVE employed in the development of stimuli-responsive materials?
A: ODVE is instrumental in creating stimuli-responsive polymers. For example, amphiphilic block copolymers of ODVE and 2-methoxyethyl vinyl ether (MOVE) exhibit thermosensitive behavior in aqueous solutions. Upon cooling, these copolymers form physical gels due to interactions between the ODVE units, offering potential applications in drug delivery and tissue engineering. [, , ]
Q8: How can the sequence distribution of ODVE in copolymers influence the properties of physical networks?
A: Research indicates that the arrangement of ODVE units within a copolymer significantly impacts the properties of the resulting physical network. For instance, periodic copolymers of ODVE and MOVE form stiffer and more brittle gels compared to their statistical or gradient counterparts. This highlights the importance of controlling monomer sequence for tailoring material properties. []
Q9: What analytical techniques are commonly employed to study ODVE and its derivatives?
A9: Various analytical methods are used to characterize ODVE and its related polymers. These include:
- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions and phase behavior of ODVE and its polymers, such as identifying its crystalline forms and glass transition temperatures. [, , ]
- X-ray Diffraction: Provides insights into the crystal structure and molecular arrangement within different polymorphic forms of ODVE. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify ODVE in complex mixtures, such as plant extracts where it naturally occurs. [, ]
Q10: What is known about the environmental fate of this compound?
A: Studies investigating the degradation of ODVE adsorbed on alumina particles indicate it readily hydrolyzes to form 1-octadecanol, highlighting its potential for environmental breakdown. Further research is needed to fully understand its degradation pathways and potential environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)


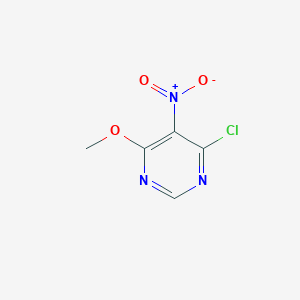
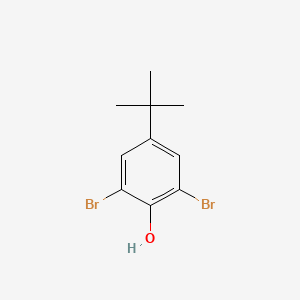
![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)



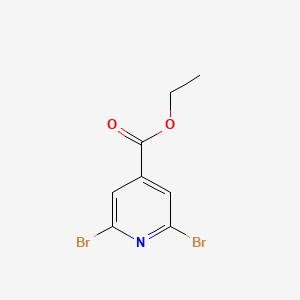
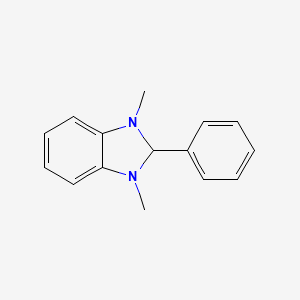
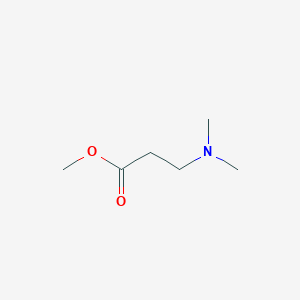
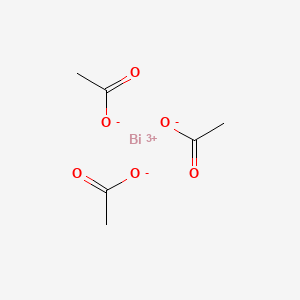
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)